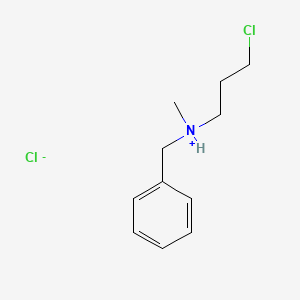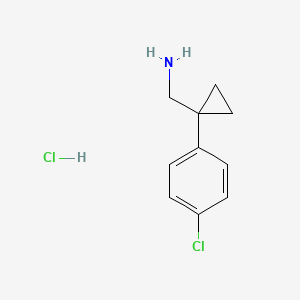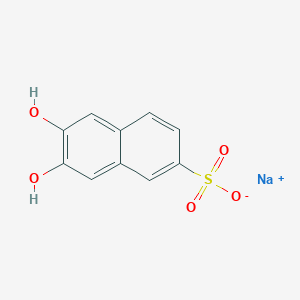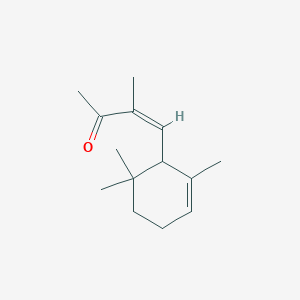
(Z)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one
Overview
Description
Alpha-Isomethylionone, also known as alpha-cetone, is a synthetically made and naturally occurring organic compound. It is found in Brewer’s yeast (Saccharomyces cerevisiae) and is an isomer of methyl ionone. This compound is a colorless to pale-straw colored liquid with a primary scent that is flowery and a secondary scent that is violet. It may also have a woody or orris-like scent. Alpha-Isomethylionone is widely used in the flavoring and cosmetic industries, including in products such as aftershave lotions, bath products, hair care products, moisturizers, perfumes, shampoos, and skin care products .
Preparation Methods
The synthesis of (Z)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one involves a cross-aldol condensation of citral with methyl ethyl ketone. This reaction requires high temperature and strong alkali. The ratio between the normal form and iso-form is controlled to obtain methyl pseudo-ionone, which then undergoes ring formation . Industrial production methods involve adding different catalysts step by step and using a one-pot method. This approach has the advantages of less consumption of reaction catalysts, less waste, high yield, and good selectivity. The selectivity of this compound in the finished product can reach more than 95.0 percent, with a molar yield of 95.0 percent based on citral .
Chemical Reactions Analysis
Alpha-Isomethylionone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong alkali and high temperature. The major products formed from these reactions are different isomers of methyl ionone . For example, the condensation of citral with methyl ethyl ketone, followed by ring closure, can favor the formation of normal alpha- and beta-methylionones or iso-forms depending on the conditions used .
Scientific Research Applications
Alpha-Isomethylionone has a wide range of scientific research applications. In chemistry, it is used as a fragrance ingredient due to its attractive scent. In biology, it is found in Brewer’s yeast and has been studied for its natural occurrence and synthesis. In the medical field, it is used in personal care products due to its low skin sensitization profile. In the industry, it is used in the formulation of various cosmetic and personal care products, including aftershave lotions, bath products, hair care products, moisturizers, perfumes, shampoos, and skin care products .
Mechanism of Action
The mechanism by which (Z)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one exerts its effects is primarily through its interaction with olfactory receptors, which are responsible for detecting scents. The molecular targets and pathways involved include the olfactory receptors in the nasal epithelium, which bind to the compound and trigger a signal transduction pathway that results in the perception of its scent .
Comparison with Similar Compounds
Alpha-Isomethylionone is similar to other ionone compounds, such as beta-ionone and gamma-ionone. These compounds share a similar structure and scent profile but differ in their specific chemical properties and applications. For example, beta-ionone has a more pronounced violet scent, while gamma-ionone has a more woody scent. Alpha-Isomethylionone is unique in its combination of floral and woody scents, making it particularly valuable in the fragrance industry .
List of Similar Compounds::- Beta-ionone
- Gamma-ionone
- Methyl ionone I
- Methyl ionone II
Properties
IUPAC Name |
(Z)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-10-7-6-8-14(4,5)13(10)9-11(2)12(3)15/h7,9,13H,6,8H2,1-5H3/b11-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJBVWJSTHECJK-LUAWRHEFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(C1C=C(C)C(=O)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCCC(C1/C=C(/C)\C(=O)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127-51-5 | |
| Record name | Cetone alpha | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66432 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



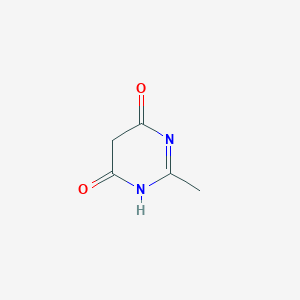
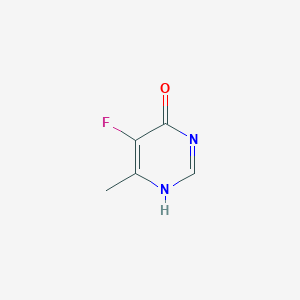
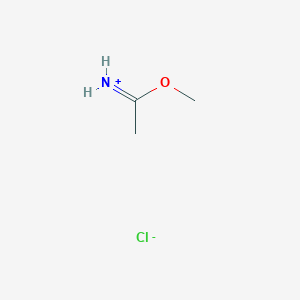
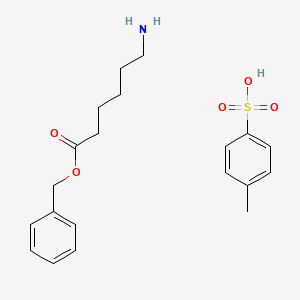
![[(2S)-4-methyl-1-oxo-1-phenylmethoxypentan-2-yl]azanium;chloride](/img/structure/B7798402.png)
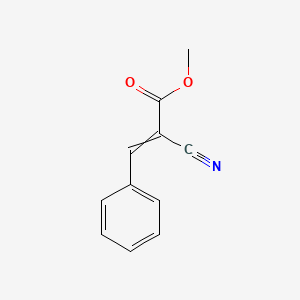
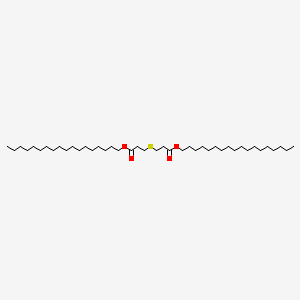
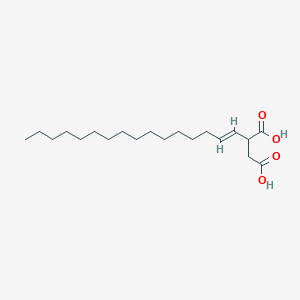

![2-[[(2S)-2-Azaniumyl-4-methylsulfanylbutanoyl]amino]acetate](/img/structure/B7798440.png)
